

# The Serendipitous Sting: A Technical History of Angiotensin-Converting Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the discovery, development, and impact of a class of drugs born from venom, revolutionizing cardiovascular medicine.

From the venom of a Brazilian pit viper to a multi-billion dollar class of life-saving drugs, the history of angiotensin-converting enzyme (ACE) inhibitors is a testament to the intricate dance of basic science, keen observation, and rational drug design. This technical guide will trace the pivotal discoveries, detail the key experimental methodologies, and present the quantitative data that underpin the development of these cornerstone cardiovascular therapeutics.

# The Genesis: Unraveling the Renin-Angiotensin-Aldosterone System

The story of ACE inhibitors begins with the fundamental understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. In the mid-20th century, scientists identified angiotensin-converting enzyme (ACE) as the key player responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This discovery pinpointed ACE as a prime therapeutic target for managing hypertension.





Click to download full resolution via product page

# A Venomous Clue: The Discovery of Bradykinin-Potentiating Factors

#### Foundational & Exploratory





The breakthrough in ACE inhibitor research came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca. In the 1960s, Brazilian scientist Sérgio Ferreira discovered that this venom contained peptides that potentiated the effects of bradykinin, a vasodilator.[3] This "bradykinin-potentiating factor" (BPF) was found to inhibit the enzyme that inactivates bradykinin.[3]

John Vane and his team later demonstrated that this same enzyme was, in fact, ACE.[1][3] This crucial connection revealed that inhibiting ACE would not only block the production of the vasoconstrictor angiotensin II but also prevent the breakdown of the vasodilator bradykinin, a dual mechanism for lowering blood pressure. One of these venom peptides, teprotide, was identified as a potent ACE inhibitor and showed promise in clinical trials, but its peptide nature and lack of oral activity limited its therapeutic potential.[4][5]

## Rational Drug Design: The Birth of Captopril

Building on the knowledge of ACE's structure and the mechanism of the snake venom peptides, researchers at Squibb, David Cushman and Miguel Ondetti, embarked on a journey of rational drug design to create a small, orally active ACE inhibitor.[6] They hypothesized that ACE was a zinc-containing metalloproteinase, similar to carboxypeptidase A.[4][6]

Their breakthrough came with the synthesis of succinyl-L-proline, a compound that showed specific ACE inhibitory activity, albeit weak.[7] Through a series of structure-activity relationship studies, they systematically modified the molecule to optimize its binding to the active site of ACE. This logical process, involving the testing of only about 60 compounds, led to the synthesis of **captopril** in 1975.[2][7] The replacement of a carboxyl group with a sulfhydryl group dramatically increased the inhibitory potency by over 1,000-fold.[6][7] **Captopril** became the first orally active ACE inhibitor and was approved by the FDA in 1981.[1][8]





Click to download full resolution via product page



# The Second Generation and Beyond: Enalapril and Lisinopril

While a groundbreaking achievement, **captopril**'s sulfhydryl group was associated with side effects like skin rashes and taste disturbances. This prompted the development of a second generation of ACE inhibitors without this moiety. Researchers at Merck designed enalapril, a prodrug that is converted in the body to the active form, enalaprilat.[1] Enalapril was approved by the FDA in 1985.[1]

Further research at Merck led to the development of lisinopril, an analog of enalaprilat that is not a prodrug and has a longer half-life.[1] Lisinopril gained FDA approval in 1987 and went on to become one of the most widely prescribed medications in the United States.[1]

# **Experimental Protocols: The Cornerstones of Discovery**

The development of ACE inhibitors relied on robust and reproducible experimental protocols to identify and characterize potential drug candidates.

## **Guinea Pig Ileum Bioassay for ACE Activity**

A key in vitro assay used in the early stages of ACE inhibitor discovery was the guinea pig ileum bioassay. This method leverages the fact that ACE is present in the ileum and can convert angiotensin I to the potent smooth muscle contractor, angiotensin II.

#### Protocol:

- Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[9]
- Recording: The tissue is connected to an isotonic transducer to record contractions on a kymograph or a digital data acquisition system.[9][10]
- Standardization: A dose-response curve is established for angiotensin I to determine the concentration that produces a submaximal contraction.



- Inhibitor Testing: The tissue is incubated with the test compound (potential ACE inhibitor) for a specific period.
- Challenge: The tissue is then challenged with the same concentration of angiotensin I used for standardization.
- Analysis: A reduction in the contractile response to angiotensin I in the presence of the test compound indicates ACE inhibition. The degree of inhibition can be quantified and used to determine the IC50 value of the compound.

### **Synthesis of Captopril**

The original synthesis of **captopril** by Cushman and Ondetti was a multi-step process. A common laboratory synthesis is as follows:

#### Protocol:

- Acylation of L-proline: L-proline is acylated with 3-acetylthio-2-methylpropanoyl chloride in a basic aqueous solution. The acid chloride is synthesized from methacrylic acid and thioacetic acid.
- Formation of the protected intermediate: This reaction yields 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.
- Deprotection: The acetyl group is removed by ammonolysis (treatment with ammonia) to yield the free thiol group of captopril.
- Purification: The final product is purified by crystallization.

## **Quantitative Data: Gauging Potency and Efficacy**

The development and comparison of different ACE inhibitors rely on quantitative measures of their potency and clinical efficacy.

#### In Vitro Potency of ACE Inhibitors

The inhibitory potency of ACE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).



| ACE Inhibitor | IC50 (nM) | Ki (nM)     |
|---------------|-----------|-------------|
| Captopril     | 20.0      | 2.0         |
| Enalaprilat   | 2.4       | -           |
| Lisinopril    | 1.2       | 51.0, 131.5 |

Data sourced from AAT Bioquest.[11]

### **Binding Affinities of ACE Inhibitors**

The affinity of ACE inhibitors for the enzyme can vary and is a key determinant of their potency.

| ACE Inhibitor | Binding Affinity (Kd in pM) - Site 1 | Binding Affinity (Kd in pM) - Site 2 |
|---------------|--------------------------------------|--------------------------------------|
| Cilazaprilat  | 40 +/- 3                             | 430 +/- 92                           |
| Lisinopril    | 25 +/- 1                             | 848 +/- 107                          |
| Quinaprilat   | 4 +/- 1                              | 1869 +/- 720                         |

Data from a study on rat lung ACE.[7]

## **Clinical Efficacy: Landmark Clinical Trials**

The clinical utility of ACE inhibitors in reducing mortality and morbidity in patients with cardiovascular disease has been established through several landmark clinical trials.



| Trial     | ACE Inhibitor | Patient Population                                                 | Key Finding on<br>Mortality                                                                                  |
|-----------|---------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| CONSENSUS | Enalapril     | Severe congestive<br>heart failure (NYHA<br>Class IV)              | 40% reduction in 6-month mortality vs. placebo (26% vs. 44%).[12][13][14]                                    |
| SOLVD     | Enalapril     | Reduced left ventricular ejection fraction (<35%)                  | 16% reduction in all-<br>cause mortality vs.<br>placebo in patients<br>with symptomatic<br>heart failure.[5] |
| SAVE      | Captopril     | Left ventricular dysfunction (EF <40%) post- myocardial infarction | 19% reduction in all-<br>cause mortality vs.<br>placebo.[11][15][16]                                         |
| ISIS-4    | Captopril     | Suspected acute myocardial infarction                              | 7% proportional reduction in 5-week mortality vs. placebo. [1][7][17]                                        |

# **Mechanism of Action: A Two-Pronged Approach**

ACE inhibitors exert their therapeutic effects through a dual mechanism of action, directly stemming from the inhibition of the angiotensin-converting enzyme.





Click to download full resolution via product page

## **Conclusion: An Enduring Legacy**

The history of ACE inhibitors is a compelling narrative of scientific discovery, from the unexpected insights gained from snake venom to the meticulous application of rational drug design. These agents have fundamentally changed the management of hypertension, heart failure, and post-myocardial infarction care, saving countless lives and improving the quality of life for millions worldwide. The journey of ACE inhibitors serves as a powerful example of how understanding fundamental biological pathways can lead to the development of highly effective and targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Fourth International Study of Infarct Survival American College of Cardiology [acc.org]
- 2. Effect of enalapril on mortality and the development of heart failure in asymptomatic patients with reduced left ventricular ejection fractions PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of enalapril on 12-year survival and life expectancy in patients with left ventricular systolic dysfunction: a follow-up study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. The Effects of Enalapril on Survival in Patients with Reduced Left Ventricular Ejection Fractions and Congestive Heart failure (Treatment Trial) American College of Cardiology [acc.org]
- 6. The Survival and Ventricular Enlargement (SAVE) study: rationale and perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. academic.oup.com [academic.oup.com]
- 9. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Effect of captopril on mortality and morbidity in patients with left ventricular dysfunction after myocardial infarction. Results of the survival and ventricular enlargement trial. The SAVE Investigators PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. The Effects of Enalapril on Mortality in Severe Congestive Heart failure American College of Cardiology [acc.org]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Survival and Ventricular Enlargement Trial American College of Cardiology [acc.org]
- 17. gpnotebook.com [gpnotebook.com]
- To cite this document: BenchChem. [The Serendipitous Sting: A Technical History of Angiotensin-Converting Enzyme Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668294#history-of-angiotensin-converting-enzyme-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com